molecular formula C32H27NO9 B13433788 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

カタログ番号: B13433788
分子量: 569.6 g/mol
InChIキー: WYSNHADTYOOXCV-VHPOQJMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate (hereafter referred to as Compound A) is a highly substituted oxolane derivative with benzoyl ester groups and a 4-hydroxy-2-oxopyridin-1-yl moiety.

特性

分子式

C32H27NO9

分子量

569.6 g/mol

IUPAC名

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H27NO9/c1-32(42-30(38)23-15-9-4-10-16-23)27(41-29(37)22-13-7-3-8-14-22)25(20-39-28(36)21-11-5-2-6-12-21)40-31(32)33-18-17-24(34)19-26(33)35/h2-19,25,27,31,34H,20H2,1H3/t25-,27-,31-,32-/m1/s1

InChIキー

WYSNHADTYOOXCV-VHPOQJMKSA-N

異性体SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

正規SMILES

CC1(C(C(OC1N2C=CC(=CC2=O)O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach includes the protection of hydroxyl groups followed by selective functionalization of the oxolan ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

科学的研究の応用

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity and downstream signaling pathways .

類似化合物との比較

Core Oxolane Modifications

Compound A features a 4-methyloxolane ring with three benzoyloxy groups and a pyridinone substituent. Key comparisons include:

  • (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (): Difference: Lacks the pyridinone group and has a 5-oxo group instead. Molecular weight (370.4 g/mol) is lower than Compound A due to fewer substituents .
  • (2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate (): Difference: Replaces pyridinone with a tetrahydropyrimidine-dione and adds a fluorine at C3. Impact: Fluorine enhances metabolic stability, while the dioxo group may alter electron distribution compared to Compound A's hydroxy-oxo pyridine .

Heterocyclic Substituent Variations

The 4-hydroxy-2-oxopyridin-1-yl group in Compound A distinguishes it from analogs with pyrimidine or purine systems:

  • [(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate (): Difference: Pyrimidine ring with a benzamido group instead of pyridinone. Impact: The benzamido group introduces steric bulk and may reduce solubility. Predicted Collision Cross Section (CCS) for [M+H]+ is 233.8 Ų, suggesting a compact structure compared to Compound A .
  • [3,4-Dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate (): Difference: Purine (6-chloro) replaces pyridinone. Impact: Purine’s planar structure and chloro substituent could enhance DNA/RNA binding, unlike Compound A's pyridinone, which may favor kinase or protease interactions .

Ester Group Modifications

Benzoyl vs. substituted benzoyl esters influence lipophilicity and bioavailability:

  • 3,5-Di-O-(p-toluoyl)-5-(2-Hydroxyethyl)-2-deoxyuridine ():
    • Difference : Uses 4-methylbenzoyl (p-toluoyl) esters and a 2-hydroxyethyl-pyrimidine.
    • Impact : Methyl groups increase lipophilicity, while the hydroxyethyl chain may improve water solubility compared to Compound A .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS ([M+H]+) (Ų)
Compound A Not explicitly provided* ~570 (estimated) 4-Hydroxy-2-oxopyridin-1-yl, dibenzoyloxy N/A
Compound C20H18O7 370.4 5-Oxo, 4-methyl N/A
Compound C28H23FN3O7 571.17 4-Fluoro, 4-benzamido-pyrimidine 233.8

*Exact molecular formula for Compound A inferred from analogs.

Research Findings and Implications

  • Metabolic Stability : Fluorinated analogs () exhibit enhanced stability but may require tailored synthesis routes compared to Compound A .
  • Binding Affinity: Pyridinone’s 4-hydroxy group in Compound A could facilitate stronger hydrogen bonding than dioxo-pyrimidine systems () or purines () .
  • Solubility : Methylbenzoyl esters () increase lipophilicity, whereas Compound A 's unsubstituted benzoyl groups balance solubility and membrane permeability .

生物活性

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C27H29O6C_{27}H_{29}O_{6}. The structure features multiple functional groups that may contribute to its biological activity, including hydroxyl and ester moieties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antidiabetic agent and its effects on various enzymatic pathways. The following sections summarize key findings from recent studies.

Antidiabetic Activity

Recent studies have demonstrated that the compound exhibits significant inhibitory effects on several key enzymes involved in glucose metabolism:

Enzyme TargetIC50 (μM)Comparison StandardStandard IC50 (μM)
α-Glucosidase6.28Acarbose2.00
α-Amylase4.58Acarbose1.58
PTP1B0.91Ursolic Acid1.35
DPPH (Antioxidant)2.36Ascorbic Acid0.85

These results indicate that while the compound shows promising activity against these targets, it may not outperform established standards like acarbose or ursolic acid in all assays.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, thereby blocking substrate access and reducing glucose absorption.

Case Studies

  • In Vitro Studies : In vitro assays conducted on isolated enzyme preparations demonstrated that the compound could inhibit enzyme activity significantly at concentrations relevant to therapeutic use.
  • Animal Studies : Preliminary animal studies indicated no acute toxicity at doses up to 500 mg/kg, suggesting a favorable safety profile for further investigation.
  • Comparative Studies : Comparative studies with structurally similar compounds revealed that modifications in the functional groups significantly affect biological activity, highlighting the importance of structural optimization in drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。